2-(pyridin-3-yloxy)pyridine
Overview
Description
“2-(pyridin-3-yloxy)pyridine” is a chemical compound that belongs to the class of organic compounds known as pyridines . Pyridines are compounds containing a pyridine ring, which is a six-membered aromatic heterocycle with one nitrogen atom and five carbon atoms .
Molecular Structure Analysis
The molecular structure of “this compound” is characterized by a pyridine ring, which is a six-membered aromatic heterocycle with one nitrogen atom and five carbon atoms . The exact molecular structure details of “this compound” are not specified in the sources retrieved.
Scientific Research Applications
Antagonistic Properties in Neurological Research
2-(pyridin-3-yloxy)pyridine derivatives have shown promise as antagonists of specific neurological receptors. For instance, studies have highlighted compounds like 2-(2-[3-(pyridin-3-yloxy)phenyl]-2H-tetrazol-5-yl)pyridine as potent mGlu5 receptor antagonists, offering potential insights into neurological disorders and treatments (Huang et al., 2004).
Cancer Treatment and Prevention
Innovative applications in cancer therapy have been associated with derivatives of this compound. Research indicates these compounds can act as inhibitors for certain enzymes, like Tryptophan 2,3-Dioxygenase (TDO-2), providing avenues for cancer treatment and possibly for neurodegenerative disorders and chronic viral infections (Abdel-Magid, 2017).
Coordination Chemistry and Luminescent Applications
The synthesis and complex chemistry of 2,6-di(pyrazol-1-yl)pyridine derivatives, closely related to this compound, have been explored. These compounds have been used in luminescent lanthanide compounds for biological sensing and iron complexes showing unusual thermal and photochemical spin-state transitions (Halcrow, 2005).
Applications in Organic Synthesis
The ortho-directing ability of certain this compound derivatives in organic synthesis has been documented. For instance, tetrahydropyran-2-yloxy derivatives of pyridine have been used in regioselective deprotonations, leading to functionalized pyridines in organic synthesis (Azzouz et al., 2006).
Kinetic and Mechanistic Studies in Photocatalysis
In the field of photocatalysis, derivatives of this compound have been studied for their roles in the photolytic degradation of pyridines in aqueous solutions. These studies have implications for environmental remediation and understanding of photocatalytic mechanisms (Stapleton et al., 2010).
Medicinal Chemistry: Antimicrobial Agents
The synthesis and characterization of various derivatives of this compound have shown significant antimicrobial activity. These compounds have been tested against various bacterial and fungal pathogens, highlighting their potential as antimicrobial agents (Mallemula et al., 2015).
Mechanism of Action
Target of Action
Pyridine derivatives have been known to exhibit a wide range of pharmacological activities . They have been used in the design of privileged structures in medicinal chemistry .
Mode of Action
It’s worth noting that pyridine molecules have been widely used to improve the performances of various chemical reactions . The different molecular structures of pyridine molecules present differences in electron-pair-donor abilities, which then affect the interaction of the pyridine molecule with other elements in a reaction .
Biochemical Pathways
Pyridine-containing compounds have been known to have increasing importance for medicinal application as antiviral, anticholinesterase activities, antimalarial, antimicrobial, antidiabetic and anticancer . This suggests that 2-(pyridin-3-yloxy)pyridine may interact with multiple biochemical pathways.
Result of Action
Pyridine derivatives have been known to exhibit a wide range of pharmacological activities .
Action Environment
It’s worth noting that bacteria have a crucial role in the nutrient cycling of carbon and nitrogen, and their functional involvement with environmental factors or ecosystem functioning can affect the degradation of pyridine .
Properties
IUPAC Name |
2-pyridin-3-yloxypyridine | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N2O/c1-2-7-12-10(5-1)13-9-4-3-6-11-8-9/h1-8H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QXSVCWNKFFTUQG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)OC2=CN=CC=C2 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.18 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.